Aminooxy-PEG4-alcohol

Descripción

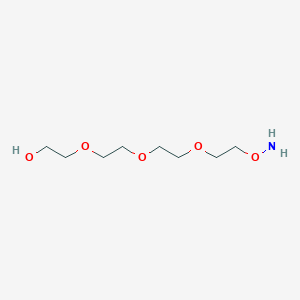

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZGGYJEHLUUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90762448 | |

| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106492-60-8 | |

| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aminooxy-PEG4-alcohol: A Detailed Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. Its structure is characterized by three key components: a reactive aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal alcohol group. This unique combination of functional groups allows for the covalent linkage of molecules to aldehydes or ketones while providing a flexible, water-soluble spacer and a site for further chemical modification.

Core Chemical Structure

The fundamental structure of Aminooxy-PEG4-alcohol consists of an aminooxy moiety (H₂N-O-) at one terminus, connected to a chain of four repeating ethylene (B1197577) glycol units. The other end of this polyethylene (B3416737) glycol chain is terminated with a primary alcohol group (-OH). The systematic IUPAC name for this compound is 1-(2-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)ethoxy)ethanol.

The presence of the PEG4 chain imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the conjugated biomolecules. The terminal aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage, a common strategy in protein modification and cell labeling.[1][2][3] The hydroxyl group offers a versatile handle for further derivatization or attachment to other molecules or surfaces.[2][4]

Molecular Properties

A summary of the key quantitative data for Aminooxy-PEG4-alcohol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NO₅ | [2][3][5] |

| Molecular Weight | 209.2 g/mol | [1][3] |

| CAS Number | 106492-60-8 | [2][3] |

| Purity | ≥98% | [1][2][3] |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of Aminooxy-PEG4-alcohol, detailing the connectivity of the aminooxy group, the PEG4 linker, and the terminal alcohol.

Caption: 2D chemical structure of Aminooxy-PEG4-alcohol.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the conjugation of Aminooxy-PEG4-alcohol to an aldehyde-containing molecule is provided below.

General Protocol for Oxime Ligation:

-

Preparation of Reactants:

-

Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

Dissolve Aminooxy-PEG4-alcohol in the same buffer. A slight molar excess (1.5-5 fold) of the aminooxy compound is typically used.

-

-

Conjugation Reaction:

-

Mix the two solutions.

-

The reaction can be carried out at room temperature for 2-16 hours. Reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

For some applications, a catalyst such as aniline (B41778) can be added to accelerate the reaction.

-

-

Purification:

-

The resulting conjugate can be purified from unreacted starting materials using standard techniques such as size exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

The final conjugate should be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.

-

This in-depth guide provides a foundational understanding of the chemical structure and properties of Aminooxy-PEG4-alcohol for its effective application in research and development.

References

- 1. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 2. Aminooxy-PEG4-alcohol, 106492-60-8 | BroadPharm [broadpharm.com]

- 3. Aminooxy-PEG4-Alcohol - CD Bioparticles [cd-bioparticles.net]

- 4. medkoo.com [medkoo.com]

- 5. Aminooxy-PEG4-alcohol | PROTAC Linker | TargetMol [targetmol.com]

An In-depth Technical Guide to Aminooxy-PEG4-alcohol: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG4-alcohol, a bifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document details its physicochemical properties, provides insights into its synthesis and purification, and offers generalized experimental protocols for its application in creating stable bioconjugates.

Core Properties and Specifications

Aminooxy-PEG4-alcohol is a hydrophilic linker molecule characterized by a tetraethylene glycol (PEG4) spacer, which imparts favorable solubility and pharmacokinetic properties to the resulting conjugates. The molecule is terminated with a reactive aminooxy group at one end and a hydroxyl group at the other, allowing for sequential or orthogonal conjugation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 209.24 g/mol | [1] |

| Chemical Formula | C₈H₁₉NO₅ | [1] |

| CAS Number | 106492-60-8 | [2][3] |

| Appearance | Pale yellow or colorless oily matter | [] |

| Solubility | Soluble in DMSO, water, and DMF | [] |

| Purity | Typically ≥95% | [3][] |

| Storage Conditions | Short-term (days to weeks) at 0-4°C, Long-term (months) at -20°C | [] |

Synthesis and Purification

While commercially available from various suppliers, the synthesis of Aminooxy-PEG4-alcohol can be achieved through a multi-step process. A general synthetic approach involves the protection of one terminus of a tetraethylene glycol molecule, followed by the introduction of a phthalimide (B116566) group, which is then converted to the aminooxy functionality. The protecting group on the alcohol is subsequently removed to yield the final product.

Purification of Aminooxy-PEG4-alcohol typically involves column chromatography. Given its polar nature, a gradient elution with a solvent system such as ethanol/isopropyl alcohol in chloroform (B151607) or methanol (B129727) in dichloromethane (B109758) on a silica (B1680970) gel column can be effective. However, purification of PEGylated compounds can be challenging due to their tendency to streak on TLC and elute over a broad range of fractions. Therefore, optimizing the chromatographic conditions is crucial for obtaining a high-purity product.

Experimental Protocols and Applications

The primary utility of Aminooxy-PEG4-alcohol lies in its ability to form stable oxime linkages with carbonyl compounds (aldehydes and ketones). This reaction, known as oxime ligation, is a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise coupling of molecules in complex biological environments.

General Protocol for Oxime Ligation

This protocol outlines the general steps for conjugating Aminooxy-PEG4-alcohol to a molecule containing an aldehyde or ketone group.

Materials:

-

Aminooxy-PEG4-alcohol

-

Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule drug)

-

Reaction Buffer (e.g., Phosphate-buffered saline (PBS), Sodium acetate (B1210297) buffer, pH 6.0-7.4)

-

Aniline (B41778) or p-phenylenediamine (B122844) (as catalyst, optional but recommended)

-

Organic Co-solvent (if necessary, e.g., DMSO or DMF)

-

Quenching reagent (e.g., Acetone)

-

Purification system (e.g., Size-exclusion chromatography, Reverse-phase HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer.

-

Prepare a stock solution of Aminooxy-PEG4-alcohol in the same buffer.

-

If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine.

-

-

Ligation Reaction:

-

In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with an excess of Aminooxy-PEG4-alcohol (typically 1.5-5 equivalents).

-

If used, add the catalyst to a final concentration of 10-100 mM.

-

Adjust the final volume with the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

-

Purify the conjugate using a suitable method to remove unreacted reagents and byproducts.

-

Application in Antibody-Drug Conjugate (ADC) Synthesis

Aminooxy-PEG4-alcohol serves as a non-cleavable linker in the synthesis of ADCs.[5] The process involves the site-specific incorporation of a carbonyl group onto the antibody, which then reacts with the aminooxy group of the linker. The terminal hydroxyl group of the linker can be further functionalized with a cytotoxic payload.

Below is a conceptual workflow for ADC synthesis using Aminooxy-PEG4-alcohol.

Application in PROTAC Synthesis

In the development of PROTACs, Aminooxy-PEG4-alcohol can be used as a building block to construct the linker connecting the target protein binder and the E3 ligase ligand.[1][5] The flexibility and hydrophilicity of the PEG4 spacer can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates a logical relationship in PROTAC assembly where Aminooxy-PEG4-alcohol can be incorporated.

References

An In-Depth Technical Guide to Aminooxy-PEG4-alcohol: A Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxy-PEG4-alcohol, identified by the CAS number 106492-60-8, is a bifunctional hydrophilic linker that has emerged as a critical tool in the field of bioconjugation. Its unique properties, including a terminal aminooxy group for chemoselective ligation and a polyethylene (B3416737) glycol (PEG) spacer, make it an ideal component in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of Aminooxy-PEG4-alcohol, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in targeted drug delivery.

Introduction

The precise and stable linkage of molecules is fundamental to the design of sophisticated biomolecular constructs. Aminooxy-PEG4-alcohol is a heterobifunctional linker that facilitates this process through a highly selective reaction between its aminooxy group and an aldehyde or ketone to form a stable oxime bond.[1][2] The presence of a tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal hydroxyl group offers a further point for modification.[1][3] These characteristics have positioned Aminooxy-PEG4-alcohol as a valuable reagent in the construction of ADCs for targeted cancer therapy and PROTACs for targeted protein degradation.[4][]

Properties of Aminooxy-PEG4-alcohol

A summary of the key quantitative data for Aminooxy-PEG4-alcohol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 106492-60-8 | [1] |

| Molecular Formula | C8H19NO5 | [1] |

| Molecular Weight | 209.24 g/mol | [6] |

| Purity | Typically ≥95% | N/A |

| Appearance | Colorless to pale yellow oil or solid | N/A |

| Solubility | Soluble in water and most organic solvents | N/A |

| Storage Conditions | -20°C, protect from moisture | [1] |

Experimental Protocols

The primary application of Aminooxy-PEG4-alcohol is in oxime ligation, a bioorthogonal reaction that forms a stable covalent bond between an aminooxy group and a carbonyl group (aldehyde or ketone). Below are detailed methodologies for key experiments involving this linker.

General Protocol for Oxime Ligation with Aminooxy-PEG4-alcohol

This protocol outlines the general steps for conjugating an aminooxy-functionalized molecule, such as a drug-linker complex incorporating Aminooxy-PEG4-alcohol, to a biomolecule containing an aldehyde group.

Materials:

-

Aldehyde-modified biomolecule (e.g., antibody, protein)

-

Aminooxy-PEG4-alcohol functionalized molecule

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[7]

-

Aniline (B41778) (optional, as catalyst)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the Aminooxy-PEG4-alcohol functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

-

-

Conjugation Reaction:

-

Add the Aminooxy-PEG4-alcohol functionalized molecule to the biomolecule solution at a molar excess of 5-20 equivalents.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Quenching and Purification:

-

Quench any unreacted aldehyde groups by adding an excess of a quenching agent like hydroxylamine.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted components.

-

Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via Glycan Engineering

This protocol describes the generation of a site-specific ADC by introducing an aldehyde group into the antibody's glycan structure, followed by conjugation with a drug-linker construct containing Aminooxy-PEG4-alcohol.

Materials:

-

Monoclonal antibody (e.g., anti-HER2 IgG)

-

Sodium periodate (B1199274) (NaIO4) solution

-

Reaction Buffer: PBS, pH 7.4

-

Quenching solution: Ethylene (B1197577) glycol

-

Drug-Aminooxy-PEG4-alcohol conjugate

-

Purification system (e.g., Protein A chromatography, SEC)

Procedure:

-

Antibody Oxidation:

-

Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

-

Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the mixture in the dark at 4°C for 30 minutes to 2 hours.

-

Quench the reaction by adding an excess of ethylene glycol.

-

Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

-

Conjugation:

-

Add the Drug-Aminooxy-PEG4-alcohol conjugate to the oxidized antibody solution at a molar excess of 5-10 equivalents.

-

Incubate at room temperature for 4-16 hours.

-

-

Purification and Characterization:

-

Purify the ADC using Protein A affinity chromatography followed by size-exclusion chromatography to remove aggregates and unconjugated drug-linker.

-

Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

-

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

Aminooxy-PEG4-alcohol is instrumental in the synthesis of site-specific ADCs. By enabling the attachment of cytotoxic payloads to specific sites on an antibody, such as the carbohydrate moieties, it allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8] This homogeneity is crucial for a predictable pharmacokinetic profile and a wider therapeutic window. The hydrophilic PEG spacer can also improve the solubility and reduce the aggregation of the final ADC.[9]

Proteolysis-Targeting Chimeras (PROTACs)

In the development of PROTACs, Aminooxy-PEG4-alcohol serves as a flexible linker to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase.[][10] The length and composition of the linker are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG4 unit provides the necessary spacing and flexibility for optimal ternary complex formation.

Visualizations

Signaling Pathway: HER2-Targeted ADC Action

Caption: Workflow of a HER2-targeted ADC from binding to apoptosis.

Experimental Workflow: Site-Specific ADC Synthesis

Caption: Step-by-step synthesis of a site-specific ADC.

Logical Relationship: PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism for targeted protein degradation.

Conclusion

Aminooxy-PEG4-alcohol is a powerful and versatile tool for researchers and scientists in the field of drug development. Its well-defined structure and reactivity allow for the precise construction of complex biomolecules with enhanced properties. The ability to form stable oxime linkages in a site-specific manner makes it an invaluable component in the design of next-generation ADCs and PROTACs, paving the way for more effective and targeted therapies. This guide provides the foundational knowledge and protocols to effectively utilize Aminooxy-PEG4-alcohol in innovative research and development endeavors.

References

- 1. Aminooxy-PEG4-alcohol, 106492-60-8 | BroadPharm [broadpharm.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. Aminooxy-PEG4-Alcohol - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Aminooxy-PEG4-alcohol | ADC连接子 | MCE [medchemexpress.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Aminooxy-PEG4-alcohol Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aminooxy-PEG4-alcohol linker, a versatile tool in the field of bioconjugation. The guide details its chemical properties, applications in drug development, and experimental protocols for its use.

Core Properties of Aminooxy-PEG4-alcohol

Aminooxy-PEG4-alcohol is a bifunctional linker featuring a reactive aminooxy group at one end and a hydroxyl group at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group facilitates the chemoselective ligation to molecules containing an aldehyde or ketone group, forming a stable oxime bond. The terminal hydroxyl group can be used for further derivatization. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Data Summary

The following table summarizes the key quantitative properties of Aminooxy-PEG4-alcohol.

| Property | Value | Reference(s) |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Molecular Formula | C8H19NO5 | [1][2] |

| Purity | Typically ≥95% | [3] |

| Appearance | Varies (often a colorless to pale yellow oil or liquid) | |

| Storage Conditions | Store at -20°C for long-term stability. | [2][3] |

| Solubility | Soluble in water and most organic solvents. | [3] |

| Reactivity | Aminooxy group reacts with aldehydes/ketones to form an oxime bond. | [3][4] |

| Stability | The resulting oxime bond is stable under physiological conditions. | [5][6] |

Applications in Drug Development

Aminooxy-PEG4-alcohol is a critical component in the development of advanced therapeutics, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The aminooxy group can be used to conjugate the linker to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs.

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The Aminooxy-PEG4-alcohol linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation and improving solubility.

Experimental Protocols

Synthesis of Aminooxy-PEG4-alcohol

Representative Synthesis Scheme:

A plausible synthetic route for Aminooxy-PEG4-alcohol.

Step 1: Tosylation of Triethylene glycol mono-tert-butyl ether. Triethylene glycol mono-tert-butyl ether is reacted with tosyl chloride (TsCl) in the presence of a base like pyridine to selectively tosylate the primary alcohol, forming a good leaving group.

Step 2: Nucleophilic substitution with N-hydroxyphthalimide. The tosylated intermediate is then reacted with N-hydroxyphthalimide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The N-hydroxyphthalimide acts as a nucleophile, displacing the tosylate group to form the phthalimide-protected aminooxy ether.

Step 3: Deprotection of the phthalimide (B116566) group. The phthalimide protecting group is removed by treatment with hydrazine in a solvent like ethanol (B145695) (EtOH). This step yields the free aminooxy group.

Step 4: Deprotection of the tert-butyl ether. The final step involves the removal of the tert-butyl protecting group from the alcohol using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) to yield the final product, Aminooxy-PEG4-alcohol.

Purification: The final product would be purified using column chromatography on silica (B1680970) gel.

Characterization of Aminooxy-PEG4-alcohol

The identity and purity of the synthesized Aminooxy-PEG4-alcohol should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified linker in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

1H NMR: Acquire a proton NMR spectrum. The spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units (typically a complex multiplet around 3.6 ppm), the methylene (B1212753) group adjacent to the aminooxy group, and the methylene group adjacent to the hydroxyl group. Integration of the peaks should correspond to the expected number of protons in the structure.

-

13C NMR: Acquire a carbon NMR spectrum to confirm the number of distinct carbon environments, which should match the molecular structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS). The resulting spectrum should show a prominent peak corresponding to the molecular ion ([M+H]+ or [M+Na]+) of Aminooxy-PEG4-alcohol (expected m/z for [M+H]+ ≈ 210.13).

-

Bioconjugation via Oxime Ligation

This protocol describes the general procedure for conjugating Aminooxy-PEG4-alcohol to a protein containing an aldehyde or ketone group.

Materials:

-

Aldehyde- or ketone-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Aminooxy-PEG4-alcohol.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Aniline (B41778) (as a 100 mM stock solution in water or buffer, optional catalyst).

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5.

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassettes).

Protocol:

-

Prepare a stock solution of Aminooxy-PEG4-alcohol: Dissolve Aminooxy-PEG4-alcohol in anhydrous DMSO or DMF to a final concentration of 100 mM.

-

Prepare the protein solution: The protein should be in the reaction buffer at a concentration of 1-10 mg/mL.

-

Reaction setup:

-

To the protein solution, add the Aminooxy-PEG4-alcohol stock solution to achieve a final molar excess of the linker (e.g., 20-50 fold molar excess over the protein).

-

If using a catalyst, add aniline to a final concentration of 10 mM.

-

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization of the conjugate: The final conjugate should be characterized by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (for ADCs) or the successful conjugation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of Aminooxy-PEG4-alcohol to a target biomolecule.

General workflow for bioconjugation using Aminooxy-PEG4-alcohol.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminooxy-PEG4-alcohol | PROTAC Linker | TargetMol [targetmol.com]

- 3. Aminooxy-PEG4-alcohol, 106492-60-8 | BroadPharm [broadpharm.com]

- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Aminooxy-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG4-alcohol, a bifunctional linker commonly utilized in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental and developmental workflows.

Core Properties of Aminooxy-PEG4-alcohol

Aminooxy-PEG4-alcohol, with a molecular weight of approximately 209.24 g/mol , is characterized by a short polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic PEG chain is a key determinant of its solubility profile, generally enhancing its solubility in aqueous media.[1][2] The molecule possesses a reactive aminooxy group at one terminus and a hydroxyl group at the other, enabling a variety of conjugation strategies.

Qualitative Solubility Profile

While specific quantitative solubility data for Aminooxy-PEG4-alcohol is not widely published in peer-reviewed literature, information from suppliers and general knowledge of PEG derivatives provide a strong qualitative understanding of its solubility. The compound is consistently described as being soluble in aqueous solutions and a range of common organic solvents.

Table 1: Qualitative Solubility of Aminooxy-PEG4-alcohol and Related Compounds

| Solvent Class | Solvent | Solubility Profile of Aminooxy-PEG4-alcohol | Notes on Related PEG Compounds |

| Aqueous | Water | Aqueous soluble[2][3] | The hydrophilic PEG spacer generally increases solubility in aqueous media.[1] For a related compound, Amino-PEG4-alcohol, it is listed as soluble in water. General PEG technical documents state that PEGs are very soluble in water and aqueous buffers like PBS. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[] | For related compounds like Amino-PEG4-alcohol and Aminooxy-PEG4-acid, solubility in DMSO is also indicated. General PEG technical documents confirm high solubility of PEGs in DMSO. |

| Dimethylformamide (DMF) | Likely Soluble | A related compound, Amino-PEG4-alcohol, is soluble in DMF. General PEG technical documents state that PEGs are very soluble in DMF. | |

| Chlorinated | Dichloromethane (DCM) / Chloroform (B151607) | Likely Soluble | A related compound, Amino-PEG4-alcohol, is soluble in DCM. General PEG technical documents state that PEGs are very soluble in chloroform and methylene (B1212753) chloride. |

| Alcohols | Ethanol, Methanol | Less Soluble | General technical information for PEG products indicates that they are less soluble in alcohol. |

| Aromatic Hydrocarbons | Toluene | Less Soluble | General PEG technical documents state that PEGs are less soluble in toluene. |

| Ethers | Diethyl Ether | Insoluble | General PEG technical documents state that PEGs are not soluble in ether. |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of Aminooxy-PEG4-alcohol, adapted from established methodologies such as the "shake-flask" method. This method is a reliable approach to ascertain the saturation point of a compound in a given solvent.

Objective: To determine the quantitative solubility of Aminooxy-PEG4-alcohol in a selected solvent (e.g., water, DMSO, PBS).

Materials:

-

Aminooxy-PEG4-alcohol

-

Selected solvent(s) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C, depending on the application)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another validated analytical method for quantification.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Standard Solutions:

-

Accurately weigh a known amount of Aminooxy-PEG4-alcohol and dissolve it in the chosen solvent to prepare a stock solution of a known high concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of Aminooxy-PEG4-alcohol to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. Centrifugation prior to filtration can also be employed to pellet the excess solid.

-

-

Quantification:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of Aminooxy-PEG4-alcohol in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value is the equilibrium solubility of Aminooxy-PEG4-alcohol in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Repeatability: It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in assessing and utilizing Aminooxy-PEG4-alcohol, the following diagrams are provided.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Reactivity Pathways of Aminooxy-PEG4-alcohol.

References

An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, quantitative performance, and practical application of Aminooxy-PEG4-alcohol, a key reagent in modern bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile linker in their work.

Core Mechanism of Action: Oxime Ligation

The functionality of Aminooxy-PEG4-alcohol is centered on the principle of oxime ligation , a highly efficient and chemoselective reaction. This bioorthogonal "click" chemistry involves the reaction of the aminooxy group (-ONH₂) of the PEG linker with a carbonyl group (an aldehyde or ketone) on a target molecule, such as a protein, peptide, or small molecule drug. The resulting covalent bond is a stable oxime linkage (-O-N=C).

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable oxime bond.

The reaction rate is significantly influenced by pH, with optimal conditions typically being mildly acidic (pH 4-5) to facilitate the dehydration step. However, the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives, can substantially accelerate the reaction at neutral pH, making it highly suitable for biological applications where maintaining physiological conditions is crucial.[1][2]

Figure 1: Mechanism of oxime ligation with Aminooxy-PEG4-alcohol.

Quantitative Data: Reaction Kinetics and Stability

The efficiency and stability of the oxime linkage are critical for the development of robust bioconjugates. The following tables summarize key quantitative data gathered from various studies.

Table 1: Reaction Kinetics of Oxime Ligation

| Catalyst | pH | Relative Rate Enhancement | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |

| None | 7.0 | 1 | - | [2] |

| Aniline (100 mM) | 7.0 | ~40-fold | 10.3 | [1][3] |

| Aniline (100 mM) | 4.5 | ~400-fold | - | [1] |

| p-Phenylenediamine (B122844) (10 mM) | 7.0 | 19-fold vs. Aniline | - | [1][2] |

| m-Phenylenediamine (100 mM) | 7.3 | ~2.5-fold vs. Aniline | 27.0 | [3][4] |

| m-Phenylenediamine (750 mM) | 7.3 | ~15-fold vs. Aniline | >10 times higher than aniline | [3][4] |

Note: Rate enhancements and constants can vary depending on the specific reactants and reaction conditions.

Table 2: Stability of Oxime and Hydrazone Bonds

| Linkage | pH | Half-life (t₁/₂) | Reference |

| Oxime | 7.0 | ~25 days | [5] |

| Oxime | 5.0 | Significantly faster hydrolysis than at pH 7.0 | [1] |

| Hydrazone | 7.2 | 183 hours | [1] |

| Hydrazone | 5.0 | 4.4 hours | [1] |

These data highlight the superior stability of the oxime bond at physiological pH compared to hydrazone linkages, making it a preferred choice for applications requiring long-term stability.[5]

Experimental Protocols

This section provides detailed methodologies for a typical bioconjugation experiment using Aminooxy-PEG4-alcohol.

General Protocol for Protein PEGylation

This protocol outlines the site-specific PEGylation of a protein containing an aldehyde or ketone group.

Materials:

-

Protein with a carbonyl group (aldehyde or ketone)

-

Aminooxy-PEG4-alcohol

-

Aniline or p-phenylenediamine (catalyst)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

-

Quenching solution (optional, e.g., an excess of a small molecule aldehyde or ketone)

-

Purification system (e.g., HPLC with a suitable column)

-

Analytical instruments (e.g., Mass Spectrometer, NMR)

Procedure:

-

Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of Aminooxy-PEG4-alcohol in the reaction buffer. Also, prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO).

-

Reaction Setup: Add a 5- to 20-fold molar excess of Aminooxy-PEG4-alcohol to the protein solution.

-

Catalyst Addition: Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

Quenching (Optional): To consume any unreacted aminooxy groups, a small molecule aldehyde or ketone can be added to the reaction mixture.

-

Purification: Purify the PEGylated protein from unreacted PEG, protein, and catalyst using a suitable chromatography method such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[]

-

Characterization: Confirm the identity and purity of the PEGylated protein using mass spectrometry (to determine the molecular weight and degree of PEGylation) and NMR (to confirm the structure).[7][8]

Purification Protocol: Reversed-Phase HPLC (RP-HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C4 or C18 reversed-phase column suitable for protein separation

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient:

A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a common starting point. The gradient should be optimized based on the specific properties of the protein and its PEGylated form.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the reaction mixture onto the column.

-

Run the gradient to separate the PEGylated protein from impurities. The PEGylated protein will typically elute at a different retention time than the unmodified protein.

-

Collect the fractions containing the purified PEGylated protein.

-

Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm purity.

Characterization Protocol: Mass Spectrometry

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer

Sample Preparation:

-

Desalt the purified PEGylated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove non-volatile salts.

-

Dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile, 0.1% formic acid for ESI).

Analysis:

-

Acquire the mass spectrum of the intact PEGylated protein.

-

The resulting spectrum will show a distribution of charge states (for ESI) or a singly charged ion (for MALDI).

-

Deconvolute the spectrum (for ESI) to determine the molecular weight of the PEGylated protein. The increase in molecular weight compared to the unmodified protein will confirm the successful conjugation and allow for the determination of the number of attached PEG chains.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical logic of the mechanism of action.

Figure 2: General experimental workflow for bioconjugation.

Figure 3: Logical relationship of oxime ligation properties.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

The Role of the PEG4 Spacer: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the tetra-ethylene glycol (PEG4) spacer in modern drug development. From enhancing the physicochemical properties of bioconjugates to optimizing the efficacy of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the PEG4 spacer has emerged as a critical component in the design of advanced therapeutics. This document provides a comprehensive overview of its impact, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in their drug development endeavors.

Core Principles of the PEG4 Spacer

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] A PEG4 spacer consists of four of these repeating units, offering a discrete and defined length to linkers used in bioconjugation. The incorporation of a PEG4 spacer into a molecule can profoundly influence its properties and performance.

The primary advantages conferred by a PEG4 spacer include:

-

Enhanced Hydrophilicity and Solubility: The ethylene glycol units form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of hydrophobic molecules they are attached to.[1] This is particularly crucial for poorly soluble cytotoxic drugs used in ADCs and the often large, hydrophobic PROTAC molecules.[2][3][4]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[5] The hydrophilic nature of the PEG4 spacer can also shield the conjugated molecule from enzymatic degradation and reduce non-specific uptake by the liver.[6][7]

-

Reduced Immunogenicity: The flexible PEG4 chain can mask potential epitopes on a therapeutic protein or payload, reducing the likelihood of an immune response.[5]

-

Optimized Spatial Orientation: In complex systems like PROTACs, the length and flexibility of the linker are critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3][8] The PEG4 spacer provides sufficient distance to avoid steric hindrance while maintaining proximity for efficient ubiquitin transfer.[3]

-

Decreased Aggregation: By increasing the hydrophilicity of a bioconjugate, the PEG4 spacer can prevent aggregation, which is a common issue with highly loaded ADCs.[9]

Data Presentation: The Quantitative Impact of PEG4 Spacers

The inclusion of a PEG4 spacer has a quantifiable impact on the physicochemical and biological properties of molecules. The following tables summarize data from various studies to illustrate these effects.

Physicochemical Properties

The addition of a PEG spacer generally leads to a decrease in lipophilicity (cLogP) and an increase in the topological polar surface area (TPSA), both of which contribute to enhanced solubility.

Table 1: Impact of PEG Linker on Physicochemical Properties of a PROTAC

| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |

| Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PEG4 | 875.0 | 3.1 | 183.7 | 4 | 13 | 24 |

Data compiled from publicly available research.[3]

PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration.

Table 2: Impact of PEG Linker Length on BRD4 Degradation by a VHL-based PROTAC

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[10]

Table 3: Comparative Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers in Mino Cells

| Linker Type | DC50 (nM) | Dmax (%) |

| Alkyl C8 | 150 | 75 |

| PEG4 | 50 | 85 |

| PEG8 | 15 | 95 |

| 10-unit PEG | 5 | 98 |

| PEG12 | 20 | 90 |

This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency and is based on trends observed in published studies.[4]

Cellular Permeability and Pharmacokinetics

The PEG linker also influences a PROTAC's ability to cross cell membranes and its overall pharmacokinetic profile.

Table 4: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG3 | 0.8 | 15 |

| PEG4 | 1.5 | 25 |

| PEG5 | 2.1 | 35 |

| PEG6 | 1.9 | 30 |

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).[10]

Antibody-Drug Conjugate (ADC) Stability

The incorporation of a PEG spacer can impact the stability of ADCs, particularly those with a high drug-to-antibody ratio (DAR).

Table 5: Impact of PEG4 Spacer on Non-Specific Uptake in a Kupffer Cell Assay for a DAR 8 ADC

| Linker-Payload | Fold Increase in Non-Specific Uptake (vs. undrugged antibody) |

| mc-GGFG-deruxtecan (from Enhertu®) | ~70-fold |

| PEG4 -Val-Lys-Gly-AMDCPT | ~7-fold |

This data highlights the ability of a PEG4 spacer to reduce non-specific uptake, a key factor in ADC toxicity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG4 spacers in bioconjugation and the synthesis of targeted therapies.

Protocol for Antibody Conjugation using an NHS-PEG4-Maleimide Linker

This two-step protocol describes the conjugation of a drug to an antibody via a heterobifunctional PEG4 linker.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.5)

-

NHS-PEG4-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-containing payload

-

Reducing agent (e.g., TCEP)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer (e.g., PBS with EDTA)

Step 1: Antibody Modification with the Linker

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Linker Solution Preparation: Immediately before use, dissolve the NHS-PEG4-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5).

Step 2: Conjugation of the Payload to the Modified Antibody

-

Payload Preparation: If the payload does not contain a free thiol, it may need to be reduced. Dissolve the thiol-containing payload in a compatible solvent.

-

Conjugation Reaction:

-

Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the maleimide-activated antibody solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Add a quenching reagent such as cysteine or N-acetylcysteine to a final concentration of 1-10 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

-

Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unconjugated drug and antibody.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol for PROTAC Synthesis using a PEG4 Linker via Click Chemistry

This protocol outlines a modular approach to PROTAC synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

-

Alkyne-functionalized ligand for the protein of interest (POI)

-

Azide-PEG4-acid linker

-

Amine-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Amide coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solvents (e.g., DMF, DMSO, water)

-

HPLC for purification

Step 1: Synthesis of the Azide-PEG4-E3 Ligase Ligand Conjugate

-

Reaction Setup: In a reaction vial, dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and Azide-PEG4-acid (1.1 equivalents) in DMF.

-

Amide Coupling: Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, purify the product by preparative HPLC to obtain the Azide-PEG4-E3 ligase ligand conjugate.

Step 2: Click Chemistry to form the PROTAC

-

Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) and the Azide-PEG4-E3 ligase ligand conjugate (1.1 equivalents) in a mixture of DMSO and water.

-

Catalyst Preparation: In a separate tube, prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio in water.

-

Click Reaction:

-

Add the copper catalyst solution to the reaction mixture.

-

Add a freshly prepared solution of sodium ascorbate (5-10 equivalents) to initiate the reaction.

-

Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.

-

-

Purification: Purify the final PROTAC product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC using LC-MS and NMR.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and then add cell lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein with loading buffer and heating at 95°C for 5 minutes.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Image the blot using a chemiluminescence imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the application of PEG4 spacers.

References

- 1. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminooxy Functional Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

The aminooxy functional group has emerged as a powerful tool in chemical biology, drug development, and materials science due to its unique reactivity profile. Its ability to chemoselectively react with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages under mild, aqueous conditions makes it an ideal choice for bioconjugation and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of aminooxy reactivity, including the underlying mechanism, factors influencing the reaction, stability of the resulting conjugate, and detailed experimental protocols.

Core Principles of Aminooxy Reactivity: The Oxime Ligation

The cornerstone of aminooxy chemistry is the oxime ligation , a reaction between an aminooxy group (-ONH₂) and a carbonyl group (C=O) to form a stable oxime bond (-O-N=C). This reaction is a type of nucleophilic addition-elimination. The lone pair of electrons on the nitrogen of the aminooxy group acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime.

The aminooxy group exhibits an "alpha effect," where the presence of an adjacent electronegative oxygen atom with lone pair electrons enhances the nucleophilicity of the nitrogen atom, making it more reactive than a typical amine.[1][2] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.

The reaction is highly chemoselective, meaning the aminooxy group specifically targets aldehydes and ketones, minimizing side reactions with other functional groups commonly found in biological systems.[3][4] This specificity is a key advantage for applications such as protein modification, cell surface labeling, and the development of antibody-drug conjugates (ADCs).

Factors Influencing Oxime Ligation

The rate and efficiency of oxime ligation are influenced by several key parameters:

-

pH: The reaction rate is pH-dependent.[5][6] Optimal conditions are typically found in a slightly acidic environment (pH 4-5).[7][8][9] This is because the reaction mechanism involves a protonation step. However, for many biological applications, the reaction needs to be performed at a neutral pH (around 7.4). While the reaction is slower at neutral pH, it can be significantly accelerated through the use of catalysts.[5][7]

-

Nature of the Carbonyl: The structure of the carbonyl-containing reactant plays a significant role in reactivity. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[6][10][11] Electron-deficient carbonyl groups, such as those in α-oxo acids, also tend to react more rapidly.[5] Aromatic aldehydes are frequently used for bioconjugations due to the enhanced stability they impart to the resulting oxime.[6]

-

Catalysts: Nucleophilic catalysts are often employed to enhance the reaction rate, especially at neutral pH. Aniline (B41778) and its derivatives are the most common catalysts.[7][8][9] They function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. More efficient catalysts, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been developed, offering significant rate enhancements even at low concentrations.[7][8][9][12]

Stability of the Oxime Linkage

A critical advantage of the oxime linkage is its high hydrolytic stability compared to other imine-based linkages like hydrazones.[6][13] In aqueous solutions, oximes are reported to be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[6] The electronegativity of the oxygen atom in the oxime bond contributes to this increased stability.[6]

The stability of the oxime bond is also influenced by:

-

The nature of the carbonyl precursor: Oximes derived from ketones are generally more stable than those from aldehydes.[6]

-

Electronic effects: Electron-withdrawing groups near the C=N-OH linkage can influence stability.[6]

-

Steric hindrance: Bulky groups around the oxime bond can sterically protect it from hydrolysis.[6]

While highly stable, the oxime bond can be cleaved under specific conditions, a property that has been exploited in the design of biocleavable linkers for drug delivery.[1]

Quantitative Data on Oxime Ligation

The following tables summarize key quantitative data related to the kinetics and stability of oxime ligation.

Table 1: Comparison of Equilibrium Constants for Imine Formation

| Linkage Type | Typical Equilibrium Constant (Keq) in M-1 | Reference |

| Hydrazone | 104 – 106 | [5][11] |

| Oxime | >108 | [5][11] |

Table 2: Catalytic Efficiency of Aniline Derivatives in Oxime Ligation

| Catalyst | Fold Rate Increase (vs. uncatalyzed at pH 7) | Fold Rate Increase (vs. aniline at pH 7) | Reference |

| Aniline | - | - | [7][8][9] |

| p-Phenylenediamine (2 mM) | 120 | 19 | [7][9] |

| m-Phenylenediamine | Up to 15 | - | [12] |

Table 3: Relative Hydrolytic Stability of C=N Linkages

| Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) | Reference |

| Oxime | 1 | [5] |

| Methylhydrazone | ~600-fold higher than oxime at pD 7.0 | [14] |

| Acetylhydrazone | ~300-fold higher than oxime at pD 7.0 | [14] |

| Semicarbazone | ~160-fold higher than oxime at pD 7.0 | [14] |

Experimental Protocols

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants.

Materials:

-

Aldehyde or ketone-functionalized molecule

-

Aminooxy-functionalized molecule (e.g., 2-(Aminooxy)-2-methylpropanoic acid)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.0-7.4)

-

Aniline catalyst stock solution (e.g., 200 mM in DMF)

-

Acetone (for quenching)

Procedure:

-

Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the reaction buffer (e.g., 10 mM).

-

Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer (e.g., 100 mM).

-

In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (1.5-5 equivalents).

-

Add the aniline catalyst to a final concentration of 10-100 mM.

-

Adjust the final volume with the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

-

Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry.

-

Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

-

Purify the product by a suitable method (e.g., HPLC, size-exclusion chromatography).

Protocol 2: Oxime Ligation in Organic Solvents for Hydrophobic Reactants

This protocol is suitable for reactants with poor water solubility.

Materials:

-

Aldehyde or ketone substrate

-

O-Alkylhydroxylamine (e.g., O-Decylhydroxylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Aniline catalyst

-

Diisopropylethylamine (DIPEA) (if using a hydroxylamine (B1172632) salt)

Procedure:

-

Dissolve the aldehyde/ketone substrate (1.0 equivalent) in anhydrous DMF to a final concentration of 20-50 mM.[15]

-

In a separate vial, dissolve the O-Alkylhydroxylamine (1.2 equivalents) in anhydrous DMF. If using a hydrochloride salt, add 1.2 equivalents of DIPEA to liberate the free hydroxylamine.[15]

-

Prepare a 1 M stock solution of aniline in anhydrous DMF.[15]

-

In a reaction vial, combine the substrate solution with the aniline stock solution to a final concentration of 100 mM.[15]

-

Add the O-Alkylhydroxylamine solution.

-

Stir the reaction mixture at room temperature (20-25°C) or elevated temperature (e.g., 75°C for rapid ligations) for 1-24 hours.[15][16]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the mixture with deionized water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash chromatography or preparative HPLC.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 4. scispace.com [scispace.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting reactive carbonyls for identifying natural products and their biosynthetic origins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Function

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a deep dive into the core of PROTAC technology—the linker—exploring its function, diverse chemical nature, and the experimental methodologies used to characterize its impact.

The Central Role of the Linker in PROTAC-Mediated Degradation

The primary function of the PROTAC linker is to bridge the POI-binding and E3 ligase-binding ligands, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity, orchestrated by the linker, is the catalytic event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][4] The PROTAC molecule is then released to repeat the cycle, enabling it to act at sub-stoichiometric concentrations.[1][4]

The linker's characteristics—its length, chemical composition, rigidity, and attachment points—are pivotal in determining the stability and productivity of this ternary complex.[1][5][6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1][6][7] Conversely, a poorly designed linker can lead to steric clashes or unfavorable orientations, resulting in negative cooperativity and diminished degradation.[1][6]

The Ubiquitin-Proteasome Signaling Pathway

PROTACs co-opt the cell's intrinsic ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway, culminating in the degradation of the target protein.

Types of PROTAC Linkers and Their Impact on Efficacy

PROTAC linkers are broadly categorized based on their chemical structure and flexibility. The choice of linker type has profound implications for the resulting PROTAC's biological activity and physicochemical properties.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers, primarily composed of alkyl or polyethylene (B3416737) glycol (PEG) chains, are the most common types used in early-stage PROTAC development due to their synthetic tractability.[1][5]

-

Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[1][5]

-

PEG Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs, which can improve their pharmacokinetic properties.[1][5][8]

While their flexibility can be advantageous, it can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5]

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |

| ERα | VHL | PEG | 9 | >1000 | <20 | MCF7 |

| ERα | VHL | PEG | 12 | ~500 | ~60 | MCF7 |

| ERα | VHL | PEG | 16 | ~100 | >90 | MCF7 |

| ERα | VHL | PEG | 19 | ~750 | ~50 | MCF7 |

| ERα | VHL | PEG | 21 | >1000 | <30 | MCF7 |

| TBK1 | CRBN | Alkyl/Ether | <12 | No degradation | - | Various |

| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | Various |

| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | Various |

| BTK | CRBN | PEG | Varied | 1-40 | - | Ramos |

Table 1: Impact of Flexible Linker Length on PROTAC Degradation Efficiency.[1][4][5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic moieties like piperazine, piperidine, or aromatic rings, offer less conformational freedom.[5][] This can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[5] However, their rigidity can also make it more challenging to achieve a productive ternary complex geometry.[1]

| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| AR | CRBN | Rigid (Pyridine/di-piperidine) | <1 | >90 | LNCaP, VCaP |

| HDAC1/3 | VHL | Rigid (Benzamide-based) | Sub-micromolar | >50 | HCT116 |

| BTK | CRBN | Rigid (Alkyne-containing) | <10 | ~90 | Mino |

Table 2: Examples of PROTACs with Rigid Linkers and their Degradation Potency.[5][10][11]

Smart Linkers

Recent innovations have led to the development of "smart" or functional linkers that allow for spatiotemporal control over PROTAC activity. These include:

-

Photoswitchable Linkers: Often containing an azobenzene (B91143) moiety, these linkers can change conformation upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.[1]

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[1]

Experimental Protocols for PROTAC Characterization

A suite of biochemical, biophysical, and cell-based assays are employed to characterize the efficacy and mechanism of action of PROTACs.

Western Blot for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[5]

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate DC50 and Dmax values.[2]

Biophysical Assays for Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design.

Experimental Workflow for Ternary Complex Analysis:

-

Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[12][13]

-

Protocol Outline: Immobilize one protein partner (e.g., E3 ligase) on a sensor chip. Flow the PROTAC, followed by the second protein partner (POI), over the chip to measure association and dissociation rates.[12]

-

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events to determine thermodynamic parameters (enthalpy, entropy) and binding affinity, which are used to calculate the cooperativity factor (α).[14]

-

Protocol Outline: Titrate a solution of the PROTAC into a solution containing one of the protein partners to measure binary affinity. To measure ternary complex formation, titrate the PROTAC into a solution containing a pre-formed binary complex of the two proteins.[14]

-

-

Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay where energy is transferred from a donor fluorophore on one protein to an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[11]

-

Protocol Outline: Label the POI and E3 ligase with a FRET pair of fluorophores. The formation of the ternary complex in the presence of the PROTAC brings the fluorophores close enough for FRET to occur, resulting in a measurable signal.

-

| PROTAC System | Linker Type | Cooperativity (α) | Method |

| SMARCA2-ACBI1-VHL | Not specified | 26 | Not specified |

| SMARCA2-PROTAC 1-VHL | Not specified | 3.2 | Not specified |

| Brd4BD2-AT1-VHL | PEG-based | 7 | ITC |

| SARS-CoV-2 RdRp-PROTAC 10-CRBN | Rigid | 45.9 | SPR/ITC |

Table 3: Examples of Cooperativity Values for Different PROTAC Systems.[3][7]

Cell Viability Assays

These assays are important to assess the cytotoxic effects of PROTACs and ensure that the observed protein degradation leads to the desired biological outcome without undue toxicity.

-

MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

-